Arthonioic acid
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Overview
Description
Arthonioic acid is a nitrophenanthrene carboxylic acid, a type of organic compound that is naturally found in certain plant species, particularly those belonging to the Aristolochia genus . This compound has garnered significant attention due to its potent biological activities, including carcinogenic and nephrotoxic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Arthonioic acid can be synthesized through various chemical reactions. One common method involves the extraction from Aristolochia plants using solvents like methanol or dimethylformamide . The extraction process typically involves heating the plant material in the solvent, followed by purification steps to isolate the this compound crystals .
Industrial Production Methods: In industrial settings, this compound is often produced through large-scale extraction processes. These processes may involve pressurized liquid extraction (PLE) or supercritical fluid extraction (SFE), which are efficient in reducing the content of this compound in the final product . Processing with alkaline salts is also a widely used method to achieve a high rate of reduction of this compound .
Chemical Reactions Analysis
Types of Reactions: Arthonioic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert this compound into less toxic derivatives.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions for substitution reactions often involve catalysts like palladium or platinum.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of aristolactams, which are less toxic derivatives .
Scientific Research Applications
Arthonioic acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the mechanisms of nitrophenanthrene carboxylic acids.
Biology: Research on this compound helps in understanding its effects on cellular processes and its role in plant defense mechanisms.
Mechanism of Action
Arthonioic acid exerts its effects through several molecular targets and pathways:
DNA Adduct Formation: this compound forms covalent bonds with DNA, leading to mutations and carcinogenesis.
Enzyme Inhibition: It inhibits enzymes involved in DNA repair, contributing to its nephrotoxic effects.
Oxidative Stress: this compound induces oxidative stress by generating reactive oxygen species, which damage cellular components.
Comparison with Similar Compounds
- Aristolochic Acid I (AA-I)
- Aristolochic Acid II (AA-II)
- Aristolactams
Comparison: Arthonioic acid is unique due to its specific structure and the presence of nitro and methoxy groups, which are determinants of its nephrotoxicological potency . Compared to other similar compounds like aristolochic acid I and II, this compound has a relatively higher content in most Aristolochia herbs and exhibits stronger biological activities .
Properties
Molecular Formula |
C29H36O9 |
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Molecular Weight |
528.6 g/mol |
IUPAC Name |
4-[2,4-dihydroxy-6-(2-oxoheptyl)benzoyl]oxy-2-methoxy-6-(2-oxoheptyl)benzoic acid |
InChI |
InChI=1S/C29H36O9/c1-4-6-8-10-20(30)12-18-14-22(32)16-24(33)26(18)29(36)38-23-15-19(13-21(31)11-9-7-5-2)27(28(34)35)25(17-23)37-3/h14-17,32-33H,4-13H2,1-3H3,(H,34,35) |
InChI Key |
DGXLEDCXMIJNPJ-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)CC1=C(C(=CC(=C1)O)O)C(=O)OC2=CC(=C(C(=C2)OC)C(=O)O)CC(=O)CCCCC |
Canonical SMILES |
CCCCCC(=O)CC1=C(C(=CC(=C1)O)O)C(=O)OC2=CC(=C(C(=C2)OC)C(=O)O)CC(=O)CCCCC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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